molecular formula C21H24N4O4 B4608835 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4608835
M. Wt: 396.4 g/mol
InChI Key: YBUVPHPTZQADIH-UHFFFAOYSA-N
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Description

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidinone core, a morpholine ring, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the pyrido[4,3-d]pyrimidinone core, followed by the introduction of the morpholine ring and the 3,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrido[4,3-d]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with distinct chemical properties.

Uniqueness

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its combination of a pyrido[4,3-d]pyrimidinone core, a morpholine ring, and a 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-18-4-3-15(13-19(18)28-2)5-7-24-8-6-17-16(20(24)26)14-22-21(23-17)25-9-11-29-12-10-25/h3-4,6,8,13-14H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVPHPTZQADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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